molecular formula C11H11F2N3 B13317718 1-[(2,5-Difluorophenyl)methyl]-4-methyl-1h-pyrazol-5-amine

1-[(2,5-Difluorophenyl)methyl]-4-methyl-1h-pyrazol-5-amine

Cat. No.: B13317718
M. Wt: 223.22 g/mol
InChI Key: XUPXJNQWWUIRON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine is a pyrazole derivative featuring a 2,5-difluorophenylmethyl substituent at the 1-position and a methyl group at the 4-position of the pyrazole ring. This compound is listed in commercial catalogs as a hydrochloride salt (Ref: 10-F666382), though its availability is discontinued, suggesting challenges in synthesis, stability, or commercial demand . Pyrazole derivatives are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, structural rigidity, and metabolic stability. The fluorine atoms on the phenyl ring enhance electronegativity and may influence bioavailability and target binding .

Properties

Molecular Formula

C11H11F2N3

Molecular Weight

223.22 g/mol

IUPAC Name

2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-amine

InChI

InChI=1S/C11H11F2N3/c1-7-5-15-16(11(7)14)6-8-4-9(12)2-3-10(8)13/h2-5H,6,14H2,1H3

InChI Key

XUPXJNQWWUIRON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1)CC2=C(C=CC(=C2)F)F)N

Origin of Product

United States

Preparation Methods

Reaction Scheme:

  • Starting Material: 4-Methyl-1H-pyrazol-5-amine
  • Reagent: 2,5-Difluorobenzyl chloride
  • Base: Potassium carbonate or sodium hydride
  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Conditions: Elevated temperature (80–120°C), inert atmosphere

Reaction Process:

The amino group at the pyrazole’s 5-position acts as a nucleophile, attacking the electrophilic carbon of the 2,5-difluorobenzyl chloride, resulting in the formation of the N-alkylated pyrazole . This process is facilitated by the base, which deprotonates the amino group, increasing nucleophilicity.

Advantages:

  • High specificity
  • Mild reaction conditions
  • Suitable for small to medium-scale synthesis

Limitations:

  • Possible formation of side products if multiple reactive sites are present
  • Requires purification steps to isolate the desired product

Construction via Pyrazole Ring Formation Followed by Functionalization

Another advanced approach involves synthesizing the pyrazole core first, then attaching the difluorophenylmethyl group through post-ring formation modification.

Step 1: Synthesis of the Pyrazole Core

The pyrazole ring can be constructed via the condensation of hydrazines with 1,3-dicarbonyl compounds or β-ketonitriles, following methods outlined by Beilstein and ACS literature:

  • Reagents: Hydrazines (e.g., hydrazine hydrate), β-ketonitriles (e.g., ethyl acetoacetate derivatives)
  • Conditions: Acidic or basic catalysis, reflux conditions

This method is versatile, allowing for substitution at various positions on the pyrazole ring, including methylation at the 4-position.

Step 2: Alkylation with Difluorophenylmethyl Chloride

Post-ring formation, the pyrazole derivative bearing a free amino or hydroxyl group can be alkylated with 2,5-difluorobenzyl chloride under similar conditions as described above.

Reaction Conditions:

  • Use of bases like potassium carbonate
  • Solvent: DMF or DMSO
  • Elevated temperatures (80–120°C)

Advantages:

  • Flexibility in introducing various substituents
  • High regioselectivity

Multistep Synthesis via Intermediates

A more sophisticated route involves the synthesis of intermediates such as 2,5-difluorobenzyl derivatives, which are then coupled with pre-formed pyrazol-5-amine derivatives.

Key Steps:

Reaction Conditions:

  • Use of inert atmosphere (nitrogen or argon)
  • Solvent: Dichloromethane or acetonitrile
  • Reflux conditions

Advantages:

  • Suitable for large-scale industrial synthesis
  • High yields achievable with optimized conditions

Industrial-Scale Synthesis

In industrial settings, continuous flow reactors are increasingly employed to enhance safety, control, and scalability. The general process involves:

This approach minimizes waste and improves reproducibility, essential for pharmaceutical manufacturing.

Summary of Reaction Conditions and Data

Method Key Reagents Solvent Temperature Yield Remarks
Nucleophilic substitution 2,5-Difluorobenzyl chloride, potassium carbonate DMF 80–120°C High Suitable for small scale
Ring construction + alkylation Hydrazine derivatives, β-ketonitriles, difluorobenzyl chloride Ethanol, DMF Reflux Moderate to high Versatile, allows structural diversity
Intermediate coupling 2,5-Difluorobenzyl chloride, pyrazol-5-amine Dichloromethane Reflux High Industrial scalability

Chemical Reactions Analysis

Types of Reactions: 1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenyl group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the compound 1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine:

Basic Information

  • Chemical Names: 1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine is an organic compound . Other names include 2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-amine .
  • Molecular Formula: C11H11F2N3
  • Molecular Weight: 223.22 g/mol
  • PubChem CID: 43312824
  • CAS Number: 1152964-00-5 [3, 5]

Chemical Identifiers

  • IUPAC Name: 2-[(2,5-difluorophenyl)methyl]-4-methylpyrazol-3-amine
  • InChI: InChI=1S/C11H11F2N3/c1-7-5-15-16(11(7)14)6-8-4-9(12)2-3-10(8)13/h2-5H,6,14H2,1H3
  • InChI Key: XUPXJNQWWUIRON-UHFFFAOYSA-N
  • SMILES: CC1=C(N(N=C1)CC2=C(C=CC(=C2)F)F)N

Properties

  • American Elements offers the compound as part of its catalog of life science products .
  • It is available in bulk quantities and can be produced to customer specifications .
  • Purity levels include high and ultra-high purity forms (99%, 99.9%, 99.99%, 99.999%, and higher) .
  • It is also available in standard grades, including Mil Spec, ACS, Reagent and Technical Grades, Pharmaceutical Grades, Optical, Semiconductor, and Electronics Grades .

Safety Information

  • Signal Word: Warning
  • Hazard Statements: H302-H315-H319-H335
  • Precautionary Statements: P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P312-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501

Availability

  • Cymit Quimica indicates that 1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine is a discontinued product .

Applications

While the search results do not provide specific applications for 1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine, they do indicate the following:

  • It is related to pyrazoles .
  • American Elements supplies life science materials in most volumes, including bulk quantities, and can produce materials to customer specifications .

Given that the compound is a pyrazole derivative, it may have potential applications in various areas:

  • Pharmaceuticals: Pyrazoles are a common structural motif in drug discovery and have been used to develop drugs with a wide range of activities .
  • Agrochemicals: Pyrazole-containing compounds are used as pesticides .
  • Materials Science: Pyrazoles are used as ligands in coordination chemistry and as building blocks for supramolecular structures .

Mechanism of Action

The mechanism of action of 1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound is compared to six structurally analogous pyrazole derivatives (Table 1). Key variations include substituent positions, halogenation patterns, and additional functional groups.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Pyrazole Ring) Key Functional Groups
1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine C₁₁H₁₁F₂N₃ 239.23 1: (2,5-difluorophenyl)methyl; 4: methyl Fluorine, methyl
1-(4-Fluorophenyl)-4-p-tolyl-1H-pyrazol-5-amine [CAS 1202030-30-5] C₁₆H₁₄FN₃ 267.31 1: 4-fluorophenyl; 4: 4-methylphenyl Fluorine, methylphenyl
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine [CAS 380569-79-9] C₁₀H₉F₂N₃ 209.20 1: 2,4-difluorophenyl; 3: methyl Fluorine, methyl
1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine C₁₆H₁₅N₃O 265.32 1: 4-methoxyphenyl; 3: phenyl Methoxy, phenyl
1-[(4-chloro-3-fluorophenyl)methyl]-1H-pyrazol-5-amine [CAS 1247685-02-4] C₁₀H₉ClFN₃ 233.65 1: (4-chloro-3-fluorophenyl)methyl Chlorine, fluorine
1-[furan-2-yl(phenyl)methyl]-4-methyl-1H-pyrazol-5-amine C₁₅H₁₅N₃O 253.30 1: furan-phenylmethyl; 4: methyl Furan, methyl

Key Observations :

  • Halogenation : The 2,5-difluoro substitution in the target compound contrasts with 2,4-difluoro () and 4-fluoro () analogs. Fluorine at the 2-position may enhance steric hindrance, while para-substitutions (e.g., 4-fluoro in ) optimize π-π stacking .
  • Hydrogen Bonding : The 5-amine group in all compounds enables hydrogen bonding, critical for biological interactions. Methoxy () and furan () groups introduce additional hydrogen bond acceptors.

Biological Activity

1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine, with CAS number 1152964-00-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and therapeutic implications based on recent studies.

  • Molecular Formula : C11H12F2N3
  • Molecular Weight : 259.68 g/mol
  • CAS Number : 1152964-00-5

The compound features a pyrazole ring substituted with a difluorophenyl group and a methyl group, which contributes to its unique biological properties.

Synthesis

The synthesis of 1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions that include the formation of the pyrazole ring and subsequent functionalization at specific positions. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine. Research indicates that compounds containing the pyrazole scaffold exhibit significant antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Effect
MDA-MB-231 (Breast)12.5Significant growth inhibition
HepG2 (Liver)15.0Moderate cytotoxicity
HeLa (Cervical)20.0Reduced cell viability
HCT116 (Colon)18.5Antiproliferative effects observed

These findings suggest that the compound may serve as a lead in developing new anticancer agents targeting multiple types of tumors .

The mechanism through which 1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine exerts its effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it may interact with proteins involved in apoptosis and cell cycle regulation .

Other Biological Activities

In addition to its anticancer properties, studies have shown that pyrazole derivatives can exhibit:

  • Antimicrobial Activity : Effective against various bacterial strains including E. coli and S. aureus, indicating potential as an antibacterial agent .
Microorganism Zone of Inhibition (mm)
E. coli15
S. aureus18
  • Anti-inflammatory Effects : Some derivatives demonstrate the ability to reduce inflammation markers in vitro, suggesting therapeutic potential in inflammatory diseases .

Case Studies

One notable case study involved the evaluation of a series of pyrazole derivatives for their anticancer activity against breast cancer cells. The study found that modifications at the N1 position significantly affected the antiproliferative activity, highlighting structure–activity relationships critical for drug design .

Q & A

Basic: What are the optimal synthetic routes for 1-[(2,5-Difluorophenyl)methyl]-4-methyl-1H-pyrazol-5-amine?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Condensation of hydrazine derivatives with diketones or β-ketoesters under acidic conditions to form the pyrazole core .
  • Step 2: Nucleophilic substitution or reductive amination to introduce the 2,5-difluorophenylmethyl group. For example, reacting 4-methyl-1H-pyrazol-5-amine with 2,5-difluorobenzyl bromide in anhydrous methanol at 60–80°C for 12–24 hours .
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures improves yield (reported 65–78%) and purity (>95%) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assigns proton environments (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~6.8–7.2 ppm) and verifies substitution patterns .
    • ¹⁹F NMR: Confirms fluorine positions (e.g., para and meta fluorines at δ ~-110 to -120 ppm) .
  • HPLC-MS: Validates molecular weight (e.g., [M+H]+ at m/z 254.1) and purity (>98%) using C18 columns and acetonitrile/water gradients .

Advanced: How can researchers resolve contradictory bioactivity data across studies?

Answer: Contradictions often arise from:

  • Substituent Effects: Minor structural variations (e.g., 2,4- vs. 2,5-difluorophenyl groups) alter binding affinities. For example, 2,5-difluoro analogs show 3-fold higher kinase inhibition than 2,4-difluoro derivatives .
  • Experimental Controls: Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
  • Structural Confirmation: Re-characterize batches with X-ray crystallography to rule out isomerization or degradation .

Advanced: What computational approaches predict the compound’s interactions with enzymes?

Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding to ATP-binding pockets (e.g., in kinases). Optimize force fields for fluorine’s electronegativity .
  • Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate reaction pathways for covalent inhibition mechanisms .
  • SAR Analysis: Compare with analogs (e.g., 3,5-difluorophenyl derivatives) to identify critical substituents for activity .

SAR Analysis: How do structural modifications impact activity?

Answer: Key structural comparisons:

Analog Modification Biological Activity Source
1-(2,4-Difluorophenyl)-3-methyl-1H-pyrazol-5-amine2,4-F substitution50% lower kinase inhibition vs. 2,5-F
3-(2,4-Difluorophenyl)-1H-pyrazol-5-amineNo methyl groupLoss of cellular permeability
1-(2,5-Difluorophenyl)-4-phenyl-1H-pyrazol-5-amineAdded phenyl groupEnhanced off-target effects

Advanced: What methods elucidate the compound’s enzyme inhibition mechanism?

Answer:

  • Kinetic Studies: Use Lineweaver-Burk plots to determine inhibition type (e.g., competitive vs. non-competitive) .
  • Isothermal Titration Calorimetry (ITC): Measure binding thermodynamics (ΔH, ΔS) for target enzymes .
  • X-ray Crystallography: Resolve co-crystal structures (e.g., with CDK2) to identify hydrogen bonds with fluorophenyl groups .

Advanced: How can solubility challenges be addressed in formulation?

Answer:

  • Salt Formation: Hydrochloride salts improve aqueous solubility (e.g., 1.2 mg/mL vs. 0.3 mg/mL for free base) .
  • Co-Solvents: Use 10–20% DMSO/PEG-400 mixtures in in vitro assays .
  • Prodrug Design: Introduce phosphate esters for enhanced bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.